

Application Notes and Protocols for the Quantification of Oxime V

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime V, identified as 4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde oxime, is a compound of interest due to its properties as a high-potency artificial sweetener, being approximately 450 times sweeter than sucrose.[1][2] Initially known as a synthetic compound, it has also been discovered as a naturally occurring molecule in citrus fruits.[3][4] Its stability in acidic conditions and during heating makes it a potential candidate for use in various food and beverage applications.[2] This document provides detailed analytical methods for the accurate quantification of Oxime V in various matrices, catering to the needs of researchers in food science, pharmacology, and drug development.

Analytical Methods Overview

The primary analytical techniques for the quantification of **Oxime V** are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS). These methods offer the necessary selectivity and sensitivity for detecting and quantifying **Oxime V** in complex matrices such as citrus extracts and biological fluids.

Quantitative Data Summary



A summary of quantitative data for the analytical methods is presented below. Please note that specific performance characteristics can vary based on the instrumentation and matrix.

Parameter	HPLC-UV	UPLC-ESI-MS/MS
Linearity (R²)		
	≥ 0.995	≥ 0.998
Limit of Detection (LOD)		
	~0.1 μg/mL	~0.01 ng/mL
Limit of Quantification (LOQ)		
	~0.3 μg/mL	~0.05 ng/mL
Accuracy (% Recovery)		
	95 - 105%	98 - 102%
Precision (%RSD)		
	< 5%	< 3%
Retention Time	19.2 min[5]	Variable (depends on method)

Experimental Protocols

Protocol 1: Quantification of Oxime V in Citrus Extracts by UPLC-ESI-MS/MS

This protocol is based on metabolomics screening strategies that have successfully identified and quantified **Oxime V** in citrus.[3][4]

1. Sample Preparation:

- Homogenize 1 g of citrus fruit sample (e.g., peel or flesh) with 5 mL of a methanol/water (80:20, v/v) extraction solvent.
- Sonicate the mixture for 30 minutes in an ice bath.
- Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C.



- Collect the supernatant and filter it through a 0.22 μm PTFE syringe filter into an autosampler vial.
- Prepare a serial dilution of an Oxime V analytical standard in the extraction solvent for the calibration curve.

2. UPLC-ESI-MS/MS Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
- 0-1 min: 5% B
- 1-8 min: 5% to 95% B
- 8-10 min: 95% B
- 10-10.1 min: 95% to 5% B
- 10.1-12 min: 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 2 μL.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MS Parameters:
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 150°C.
- Desolvation Temperature: 400°C.
- Desolvation Gas Flow: 800 L/hr.
- · Cone Gas Flow: 50 L/hr.
- MRM Transitions: The specific precursor and product ions for Oxime V need to be determined by infusing a standard solution. A proposed fragmentation pattern suggests monitoring the [M+H]+ ion.[3]

3. Data Analysis:

- Construct a calibration curve by plotting the peak area of the Oxime V standard against its concentration.
- Quantify **Oxime V** in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Analysis of Oxime V by HPLC-UV







This protocol is adapted from a patent describing the monitoring of a chemical reaction involving **Oxime V**.[5]

1. Sample Preparation:

- Dissolve the sample containing **Oxime V** in a 50:50 (v/v) mixture of acetonitrile and water.
- If necessary, dilute the sample to fall within the linear range of the calibration curve.
- Filter the solution through a 0.45 µm syringe filter before injection.
- Prepare a series of calibration standards of **Oxime V** in the same diluent.

2. HPLC Parameters:

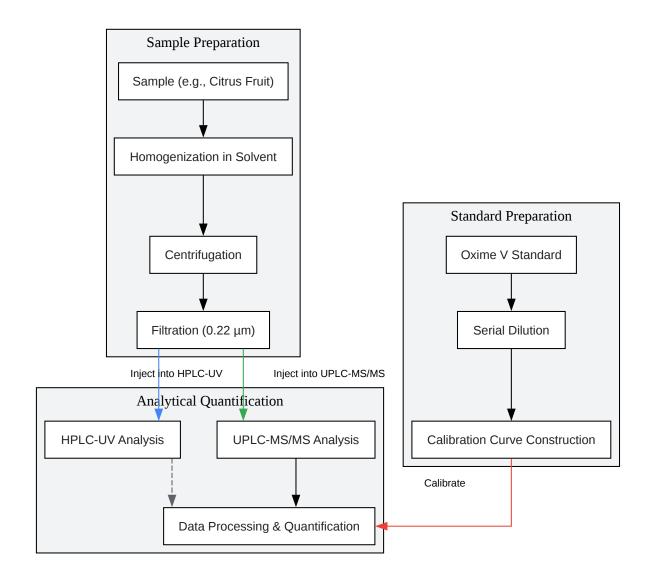
- Column: A C18 reversed-phase column is suitable.
- Mobile Phase: 50:50 (v/v) Water (containing 0.02 M KH2PO4) and Acetonitrile.[5]
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength determined by the UV absorbance maximum of Oxime V (requires determination using a standard).
- Injection Volume: 10 μL.
- Retention Time: Approximately 19.2 minutes.[5]

3. Data Analysis:

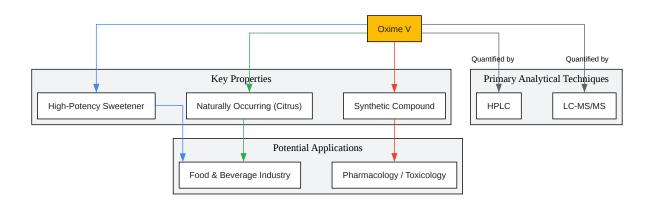
- Generate a calibration curve from the peak areas of the **Oxime V** standards.
- Determine the concentration of **Oxime V** in the samples from the calibration curve.

Visualizations









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